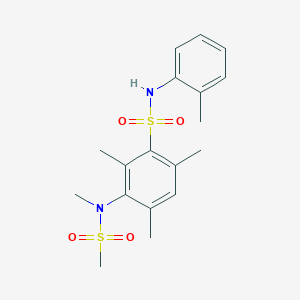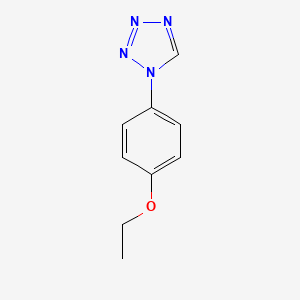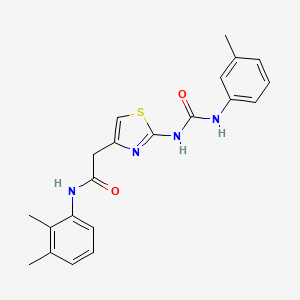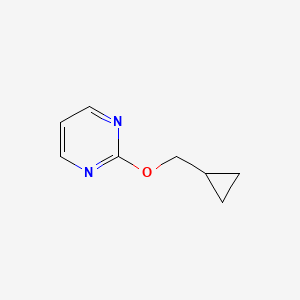
2-(Cyclopropylmethoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)pyrimidine is a chemical compound of significant interest in various scientific fields It is a pyrimidine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyrimidine ring
作用机制
Target of Action
2-(Cyclopropylmethoxy)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate these mediators, leading to its anti-inflammatory effects.
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential components of DNA and RNA and participate in diverse cellular functions, such as the synthesis of nucleic acids, lipids, and carbohydrates . Pyrimidines are also involved in the metabolism of nucleotides, which are substrates in the biosynthesis of RNA and DNA, and play a role in the regulation of enzymatic reactions and as a source of energy .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs are generally discussed in the context of their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .
Result of Action
Given its classification as a pyrimidine derivative, it is reasonable to infer that it may exhibit similar effects to other pyrimidines, which include anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, antituberculosis effects, and more .
生化分析
Biochemical Properties
The biochemical properties of 2-(Cyclopropylmethoxy)pyrimidine are largely determined by its pyrimidine core . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects . The cyclopropylmethoxy group attached to the pyrimidine ring in this compound could potentially influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions of this compound with biomolecules have not been reported yet.
Molecular Mechanism
Given its pyrimidine core, it may interact with biomolecules in a manner similar to other pyrimidine derivatives . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions: 2-(Cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of pyrimidine carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of pyrimidine react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in DMF, potassium carbonate (K₂CO₃) in acetone.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Pyrimidine alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
2-(Cyclopropylmethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
相似化合物的比较
2-(Cyclopropylmethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-(Methoxymethyl)pyrimidine: Similar in structure but lacks the cyclopropyl group, resulting in different reactivity and biological activity.
2-(Cyclopropylmethoxy)pyrazine: Contains a pyrazine ring instead of pyrimidine, leading to variations in chemical properties and applications.
2-(Cyclopropylmethoxy)pyridine: Features a pyridine ring, which affects its electronic distribution and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLCOASCFVTOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide](/img/structure/B2959770.png)
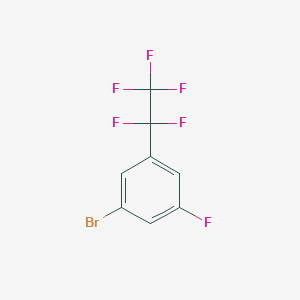
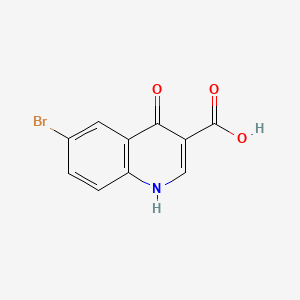
![3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2959775.png)
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)
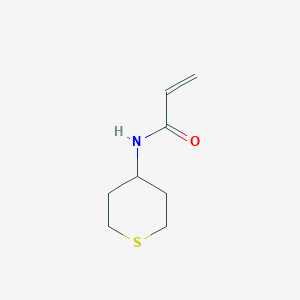
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)
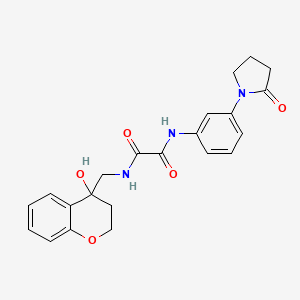
![9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2959787.png)
